molecular formula C32H25ClNOP B14373815 {[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride CAS No. 90178-75-9

{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride

Cat. No.: B14373815
CAS No.: 90178-75-9
M. Wt: 506.0 g/mol
InChI Key: NEERBLFMBYECSQ-UHFFFAOYSA-M
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Description

{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyanophenoxy group attached to a phenyl ring, which is further connected to a triphenylphosphanium chloride moiety. The presence of these functional groups imparts distinctive chemical properties, making it a valuable subject of study in organic chemistry, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride typically involves a multi-step process. One common method starts with the preparation of 4-(4-cyanophenoxy)benzyl chloride, which is then reacted with triphenylphosphine to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted phosphonium salts.

Scientific Research Applications

{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of {[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride involves its interaction with specific molecular targets. The compound can bind to cellular proteins and enzymes, modulating their activity. The cyanophenoxy group may facilitate interactions with biological membranes, while the triphenylphosphanium moiety can enhance cellular uptake. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • {[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium bromide
  • {[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium iodide

Uniqueness

{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to its bromide and iodide analogs, the chloride variant may exhibit different reactivity and solubility profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

90178-75-9

Molecular Formula

C32H25ClNOP

Molecular Weight

506.0 g/mol

IUPAC Name

[4-(4-cyanophenoxy)phenyl]methyl-triphenylphosphanium;chloride

InChI

InChI=1S/C32H25NOP.ClH/c33-24-26-16-20-28(21-17-26)34-29-22-18-27(19-23-29)25-35(30-10-4-1-5-11-30,31-12-6-2-7-13-31)32-14-8-3-9-15-32;/h1-23H,25H2;1H/q+1;/p-1

InChI Key

NEERBLFMBYECSQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)OC3=CC=C(C=C3)C#N)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-]

Origin of Product

United States

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